4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4S/c1-13-14(2)23-18-16(13)17(19-12-20-18)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h12,15H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZJHEQQCZUHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine derivatives . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization with isocyanates followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Anticancer Activity
Thieno[2,3-d]pyrimidines with varied substituents have been evaluated for cytotoxic effects. Key comparisons include:
Key Findings :
COX-2 Inhibitory Activity
Selective COX-2 inhibition is a hallmark of anti-inflammatory thienopyrimidines:
| Compound Name/Structure | Substituents | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | SI (COX-2/COX-1) |
|---|---|---|---|---|
| Compound 5 (para-fluorophenyl) | 2-(4-Fluorophenyl) | 42.19 | 202.96 | 4.81 |
| 4-Cyclohexylpiperazin-1-yl derivative | 4-Cyclohexylpiperazine | Not reported | Not reported | N/A |
| Indomethacin (control) | N/A | 18.3 | 0.68 | 0.04 |
Key Findings :
Antimicrobial Activity
Key Findings :
- Benzylamide derivatives exhibit potent activity against Gram-negative P. aeruginosa, a critical target for antibiotic-resistant infections .
- Alkylamino substituents improve synthetic yields but require further optimization for enhanced efficacy .
CNS Penetration and Metabolic Stability
The 5,6-dimethylthieno[2,3-d]pyrimidine core impacts CNS distribution and metabolic pathways:
Key Findings :
- The 5,6-dimethyl group is prone to hydroxylation in rats, limiting metabolic stability .
Biological Activity
4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a cyclohexylpiperazine moiety. This structure is significant as it influences the compound's interaction with biological targets.
Molecular Formula
- Molecular Formula : C_{15}H_{20}N_4S
- Molecular Weight : 284.41 g/mol
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. A study demonstrated that thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Showed significant inhibition of tumor growth in xenograft models. | |
| Induced apoptosis in human cancer cell lines through caspase activation. |
Neuropharmacological Effects
The cyclohexylpiperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been shown to act on serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders.
| Neurotransmitter Target | Effect |
|---|---|
| Serotonin (5-HT) | Modulation of mood and anxiety levels |
| Dopamine | Potential anti-addictive properties |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, highlighting the compound's potential as an anticancer agent.
Case Study 2: Psychiatric Applications
In a preclinical study on animal models, administration of the compound led to reduced anxiety-like behavior, suggesting its utility in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thieno[2,3-d]pyrimidine core followed by substitution with the cyclohexylpiperazine moiety. Key steps include:
- Coupling reactions : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution for introducing the piperazine group.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization improves purity. Yield optimization requires monitoring reaction time and stoichiometry of intermediates.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thienopyrimidine core and cyclohexylpiperazine substitution.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexyl group and piperazine orientation .
- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities.
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer :
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (IC).
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) identify therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardizing assay conditions : Control pH, temperature, and cell passage number.
- Dose-response validation : Use multiple replicates and orthogonal assays (e.g., SPR for binding kinetics).
- Structural analogs : Compare activity of derivatives to isolate functional group contributions .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs).
- MD simulations : GROMACS or AMBER models dynamic interactions over time (≥100 ns trajectories).
- QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) to correlate structure with activity .
Q. What experimental strategies are recommended for mechanistic studies in pharmacological research?
- Methodological Answer :
- Enzyme inhibition kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Western blotting : Track downstream signaling pathways (e.g., MAPK/ERK) post-treatment.
- CRISPR/Cas9 knockout : Validate target specificity by deleting putative receptors in cell models .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release.
- Pharmacokinetic profiling : Monitor plasma concentration via LC-MS/MS after IV/oral administration .
Q. What methodologies are critical for evaluating in vivo pharmacokinetics and toxicity?
- Methodological Answer :
- ADME studies : Radiolabel the compound (C or H) to track absorption/distribution in rodent models.
- Toxicogenomics : RNA-seq identifies off-target gene expression changes.
- Histopathology : Assess organ-specific toxicity (e.g., liver/kidney) in chronic dosing models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
